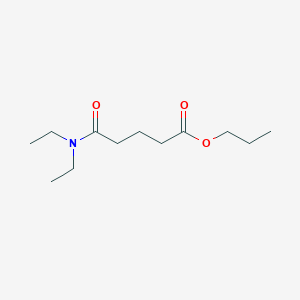
Propyl 5-(diethylamino)-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 5-(diethylamino)-5-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propyl group, a diethylamino group, and a pentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 5-(diethylamino)-5-oxopentanoate typically involves the esterification of 5-(diethylamino)-5-oxopentanoic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is extracted and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The ester is typically purified through distillation or crystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 5-(diethylamino)-5-oxopentanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 5-(diethylamino)-5-oxopentanoic acid and propanol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base to deprotonate the nucleophile and facilitate the reaction.
Major Products
Hydrolysis: 5-(diethylamino)-5-oxopentanoic acid and propanol.
Reduction: 5-(diethylamino)-5-hydroxypentanoate.
Substitution: Various amides depending on the nucleophile used.
Scientific Research Applications
Propyl 5-(diethylamino)-5-oxopentanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The ester is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Propyl 5-(diethylamino)-5-oxopentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the body to release the active 5-(diethylamino)-5-oxopentanoic acid, which can then interact with enzymes and receptors. The diethylamino group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(diethylamino)-5-oxopentanoate
- Methyl 5-(diethylamino)-5-oxopentanoate
- Butyl 5-(diethylamino)-5-oxopentanoate
Uniqueness
Propyl 5-(diethylamino)-5-oxopentanoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields.
Properties
CAS No. |
6946-56-1 |
|---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
propyl 5-(diethylamino)-5-oxopentanoate |
InChI |
InChI=1S/C12H23NO3/c1-4-10-16-12(15)9-7-8-11(14)13(5-2)6-3/h4-10H2,1-3H3 |
InChI Key |
GXNKTYKMAVSEIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CCCC(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















